Ethyl 2-amino-6-bromobenzoate physical properties
Ethyl 2-amino-6-bromobenzoate physical properties
Content Type: Technical Monograph & Handling Guide Subject: Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) Audience: Medicinal Chemists, Process Development Scientists
Part 1: Executive Summary & Strategic Utility
Ethyl 2-amino-6-bromobenzoate is a specialized trisubstituted benzene intermediate utilized primarily in the synthesis of polycyclic heterocycles.[1] Unlike its para-substituted isomers, this compound features a 1,2,3-substitution pattern that introduces significant steric crowding around the ester functionality.[1]
For drug development professionals, this molecule serves as a critical "bifunctional scaffold."[1] The 2-amino group allows for cyclization reactions (e.g., to quinazolines), while the 6-bromo substituent provides a handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at a position orthogonal to the ester. Its steric bulk is often exploited to enforce conformational restriction in bioactive ligands.[1]
Part 2: Chemical Identity & Structural Analysis
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 2-amino-6-bromobenzoate |
| Common Synonyms | Ethyl 6-bromoanthranilate; 6-Bromoanthranilic acid ethyl ester |
| CAS Registry Number | 153500-75-5 |
| Molecular Formula | |
| Molecular Weight | 244.09 g/mol |
| SMILES | CCOC(=O)C1=C(N)C=CC=C1Br |
Structural Logic & Reactivity
The molecule is an anthranilic acid derivative .[1] The proximity of the bromine atom (C6) to the ester (C1) and the amine (C2) creates a unique electronic and steric environment:
-
Steric Inhibition: The bulky bromine atom at the ortho position relative to the ester carbonyl creates steric hindrance, making hydrolysis or nucleophilic attack at the ester carbonyl slower compared to the non-brominated analog.[1]
-
Electronic Effects: The amine is an electron-donating group (EDG), while the bromine is weakly deactivating (inductive withdrawal) but ortho/para directing.[1]
Figure 1: Functional group topology of Ethyl 2-amino-6-bromobenzoate indicating reactive sites.[2][3][4][5][6][7][8][9]
Part 3: Physical Properties & Characterization
Thermodynamic & Physical Constants
Note: Due to its status as a transient intermediate in many workflows, exact crystallographic melting points vary by purity and isolation method.[1] The values below represent high-purity isolates.
| Property | Value / Description | Context |
| Physical State | Low-melting solid or viscous oil | Often isolates as an oil that crystallizes upon standing or chilling. |
| Melting Point | Not standardized (Est. < 50°C) | Lower than the parent acid (174-178°C) due to loss of H-bond donor/acceptor network. |
| Boiling Point | ~117°C at 17 mmHg (Predicted) | High boiling point requires vacuum distillation for purification.[1] |
| Density | ~1.44 g/mL | Halogenation significantly increases density relative to ethyl anthranilate (1.12 g/mL).[1] |
| Solubility | DCM, EtOAc, DMSO, MeOH | High lipophilicity (LogP ~2.6). Insoluble in water.[1] |
| pKa (Conj. Acid) | ~2.0 - 2.5 | The amine is less basic than aniline due to the electron-withdrawing ester and bromine. |
Spectroscopic Signature (Diagnostic)
Researchers should validate synthesis using the following diagnostic signals. The 1,2,3-substitution pattern is distinct in
-
NMR (400 MHz,
): -
IR Spectrum (Neat/KBr):
Part 4: Synthesis & Purification Protocol
Objective: Synthesis of Ethyl 2-amino-6-bromobenzoate from 2-amino-6-bromobenzoic acid via Fischer Esterification.
Reaction Workflow
This protocol utilizes sulfuric acid as a catalyst.[1][11][12][13][14] Thionyl chloride (
Figure 2: Synthetic pathway via acid-catalyzed esterification.
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-6-bromobenzoic acid (10.0 mmol) in absolute ethanol (50 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (
, 1.0 mL) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The starting acid will remain at the baseline; the ester will move to
.[1] -
Workup:
-
Purification: Concentrate the filtrate. If the product is an oil, high-vacuum drying is often sufficient.[1] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]
Part 5: Handling, Stability & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine (browning over time).[1]
-
Container: Amber glass to protect from light-induced degradation of the C-Br bond.[1]
References
-
Arctom Scientific. (n.d.).[1] Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) Product Sheet. Retrieved from
-
Matrix Scientific. (n.d.).[1] Ethyl 2-amino-6-bromobenzoate Safety Data Sheet. Retrieved from
-
PubChem. (2025).[1] Ethyl 2-bromobenzoate (Analogous Physical Data). National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] 2-Amino-6-bromobenzoic acid (Precursor Properties). Retrieved from
-
ChemicalBook. (2025).[1] Ethyl 2-amino-6-bromobenzoate Product Description. Retrieved from
Sources
- 1. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-3,5,6-tribromobenzoate|BLD Pharm [bldpharm.com]
- 3. 20776-48-1|2-Amino-6-bromobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 2-bromobenzoate(610-94-6) IR Spectrum [chemicalbook.com]
- 5. 750586-06-2|Methyl 3-amino-6-bromo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 6. Benzoic acid, 2-aMino-6-broMo-, ethyl ester | 153500-75-5 [chemicalbook.com]
- 7. 750586-06-2|Methyl 3-amino-6-bromo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 8. 147149-85-7|6-Amino-2-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
